(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid is a chemical compound with a complex structure that includes an acetamido group, a hydroxyphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with acetamide in the presence of a base, followed by the addition of an appropriate acid to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems.
Major Products
Scientific Research Applications
(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite with similar structural features.
(E)-3-(4-hydroxyphenyl)prop-2-enoic acid: Another structurally related compound with different functional groups.
Uniqueness
(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid is unique due to the presence of both acetamido and hydroxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(E)-2-acetamido-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,12,13)(H,15,16)/b10-6+ |
InChI Key |
RNFZUWVUKNMVLO-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)O)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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